N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a pyrazine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly causing changes that inhibit the growth or function of the target organism or cells .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Based on its potential anti-tubercular activity, it may inhibit the growth or function of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and acyl chlorides.
Attachment of Pyrazine and Pyridine Moieties: The pyrazine and pyridine rings are introduced through nucleophilic substitution reactions. This involves the reaction of the benzofuran core with pyrazine and pyridine derivatives under basic conditions.
Final Coupling: The final step involves coupling the intermediate with a carboxamide group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and pyrazine rings, using reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions due to its unique structure and reactivity.
Industrial Applications: The compound may be used in the development of new materials and chemical processes due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar structure but with different substituents on the pyrazine and pyridine rings.
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic core and are known for their wide range of biological activities.
Uniqueness
N-((3-(pyridin-4-yl)pyrazin-2-yl)methyl)benzofuran-2-carboxamide is unique due to its specific combination of benzofuran, pyrazine, and pyridine moieties. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent.
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(17-11-14-3-1-2-4-16(14)25-17)23-12-15-18(22-10-9-21-15)13-5-7-20-8-6-13/h1-11H,12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHRKGRDVKEDMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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